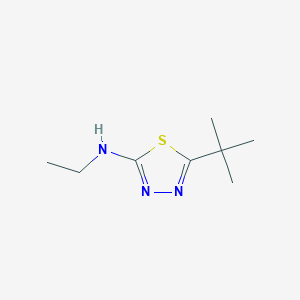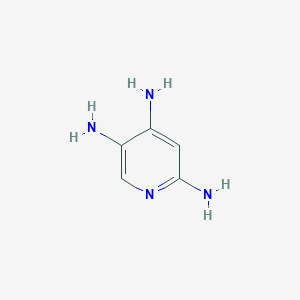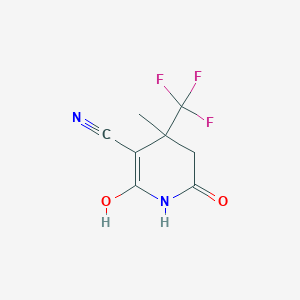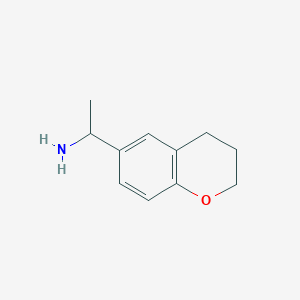
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiadiazole ring. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including those with thiadiazole structures . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, followed by nucleophilic addition and cleavage of the tert-butanesulfinyl group .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined to crystallize in the monoclinic system with specific cell parameters . Similarly, the structure of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine was found to belong to the triclinic system . These studies provide insights into the three-dimensional arrangement of atoms within the thiadiazole framework and its substituents.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds that stabilize the overall three-dimensional network structure . Additionally, the reactivity of the sulfonyl group in thiadiazole sulfonamides indicates strong interactions with the thiadiazole ring, which can influence the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric bulk, affecting the compound's physical state and reactivity. The bond lengths and angles within the thiadiazole ring, as well as the nature of substituents, play a significant role in determining these properties . The crystallographic data, including cell parameters and space group, provide valuable information about the solid-state properties of these compounds .
Relevant Case Studies
The antitumor activity of thiadiazole derivatives has been a subject of interest in medicinal chemistry. Compounds such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine have shown promising antitumor activity against the Hela cell line, with IC50 values indicating their potential as therapeutic agents . Similarly, the antitumor activity of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine has been evaluated, demonstrating significant inhibitory effects on cancer cell lines . These case studies highlight the importance of thiadiazole derivatives in the development of new anticancer drugs.
Applications De Recherche Scientifique
Biological Activity and Pharmacological Potential
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine and its derivatives have been extensively studied for their pharmacological potential. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore, offering vast possibilities for chemical modification and exhibiting diverse pharmacological activities. These compounds have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The combination of the 1,3,4-thiadiazole core with various heterocycles has often led to a synergistic effect, enhancing the pharmacological activity. This highlights the importance of such heterocyclic fragments in developing new drug-like molecules with potential applications in medicine (Lelyukh, 2019).
Synthesis and Structural Properties
The synthesis of novel substituted 1,3,4-thiadiazole derivatives has been a topic of interest due to their diverse pharmacological activities. These compounds, characterized by the presence of a toxophoric N2C2S moiety, exhibit a wide range of biological activities. The pursuit and design of new drugs have led to the development of hybrid molecules combining different molecules in one frame, resulting in compounds with interesting biological profiles. This emphasizes the potential of 1,3,4-thiadiazole derivatives in contributing to the development of new therapeutic agents (Mishra et al., 2015).
Environmental and Industrial Applications
In addition to their pharmacological significance, compounds related to 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine have been studied for their applications in environmental and industrial contexts. For instance, the biodegradation and fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively researched. Microorganisms capable of degrading these compounds under various redox conditions have been identified, highlighting the potential for using these compounds in environmental remediation and pollution control (Thornton et al., 2020).
Propriétés
IUPAC Name |
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOAOGLGXNTWEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)





![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)



![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)